

A Comprehensive Technical Guide to 6-Bromo-1H-pyrrolo[3,2-c]pyridine

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Compound of Interest

Compound Name: 6-Bromo-1H-pyrrolo[3,2-c]pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **6-Bromo-1H-pyrrolo[3,2-c]pyridine**, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document covers its chemical identity, physicochemical properties, synthesis protocols, and its significant role in the development of novel therapeutic agents, particularly in oncology.

Chemical Identity and Structure

6-Bromo-1H-pyrrolo[3,2-c]pyridine, also known as 6-Bromo-5-azaindole, is a versatile intermediate used in the synthesis of more complex molecules.^[1] Its structure consists of a pyrrole ring fused to a pyridine ring, with a bromine atom substituted at the 6-position. This bromine atom provides a reactive handle for various cross-coupling reactions, making it a valuable precursor in drug discovery.^{[2][3]}

The fundamental properties of this compound are summarized below.

Identifier	Value	Reference
CAS Number	1000342-71-1	[1] [4] [5]
Molecular Formula	C ₇ H ₅ BrN ₂	[1] [4] [5]
Molecular Weight	197.03 g/mol	[4]
IUPAC Name	6-bromo-1H-pyrrolo[3,2-c]pyridine	[4]
InChI	InChI=1S/C7H5BrN2/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H	[1] [4]
InChI Key	IRXFHLHFJHIJTO-UHFFFAOYSA-N	[1] [4]
SMILES	Brc1ncc2c(c1)[nH]cc2	[1]
Synonyms	6-Bromo-1H-pyrrolo(3,2-c)pyridine, 6-Bromo-5-azaindole	[1] [4]

Physicochemical and Safety Data

A summary of the key physicochemical and safety data for **6-Bromo-1H-pyrrolo[3,2-c]pyridine** is presented below.

Property	Value	Reference
Physical Form	Solid	[1]
Purity	≥99% (typical)	[2] [3]

GHS Hazard Statement	Description	Reference
H302	Harmful if swallowed	[4]
H315	Causes skin irritation	[4]
H318 / H319	Causes serious eye damage / irritation	[1][4]
H335	May cause respiratory irritation	[1][4]

Synthesis and Experimental Protocols

6-Bromo-1H-pyrrolo[3,2-c]pyridine serves as a crucial intermediate in the synthesis of various biologically active compounds.[6] A general synthetic route has been described, which is valuable for researchers in medicinal chemistry.[6][7]

This protocol outlines the synthesis starting from commercially available 2-bromo-5-methylpyridine.

- Step 1: Oxidation. 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methyl-pyridine-1-oxide.
- Step 2: Nitration. The product from Step 1 is treated with fuming nitric acid in sulfuric acid to produce 2-bromo-5-methyl-4-nitropyridine 1-oxide.
- Step 3: Intermediate Formation. The nitrated compound is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide to afford the key intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide.
- Step 4: Reductive Cyclization. To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (1.0 eq), iron powder (4.0 eq), and acetic acid. The mixture is stirred for 5 hours at 100 °C.
- Step 5: Work-up and Purification. After the reaction, the mixture is filtered and concentrated under vacuum. The pH is adjusted to 8 with aqueous sodium carbonate, followed by extraction with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield **6-bromo-1H-pyrrolo[3,2-c]pyridine**.



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Caption: Synthetic workflow for **6-Bromo-1H-pyrrolo[3,2-c]pyridine**.

Applications in Drug Development

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry. Derivatives of **6-Bromo-1H-pyrrolo[3,2-c]pyridine** have shown significant potential as anticancer agents by targeting crucial cellular machinery.

A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, synthesized from the title compound, have been identified as potent inhibitors of tubulin polymerization.^{[6][7]} These compounds bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.^{[6][7]} The in vitro antiproliferative activities of representative derivatives against several human cancer cell lines are summarized below.

Compound	R-group (at position 6)	HeLa IC ₅₀ (μM)	SGC-7901 IC ₅₀ (μM)	MCF-7 IC ₅₀ (μM)	Reference
10a	Phenyl	>10	>10	>10	[7]
10c	m-tolyl	0.45	0.31	0.62	[7]
10f	2-methoxyphenyl	0.25	0.19	0.33	[7]
10k	4-ethoxyphenyl	0.31	0.24	0.45	[7]
10r	Pyridin-3-yl	0.42	0.35	0.58	[7]
10t	Indolyl	0.12	0.15	0.21	[6][7]

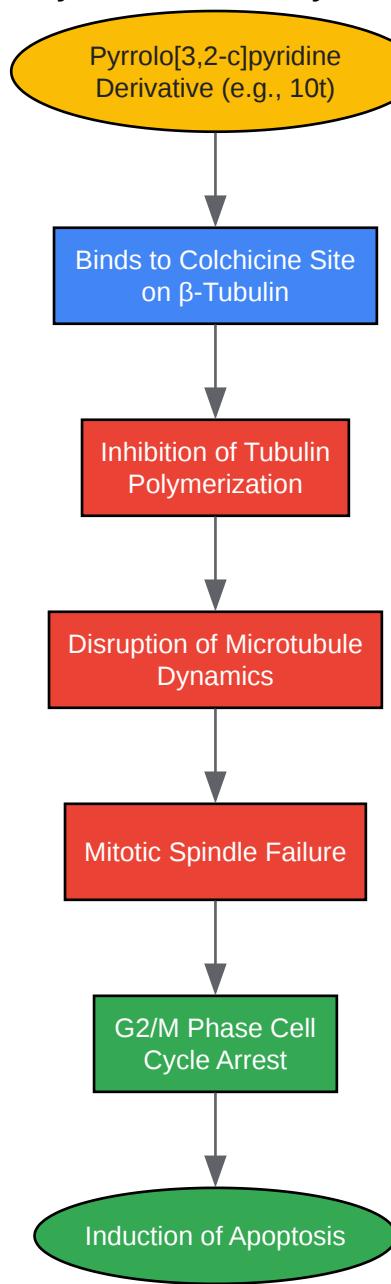
Derivatives of pyrrolo[3,2-c]pyridine have also been investigated as inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory disorders. [8] Specific diarylamide derivatives showed potent and selective inhibition of FMS kinase, highlighting another promising therapeutic avenue for this scaffold.[8]

Compound	Description	FMS Kinase IC ₅₀ (nM)	BMDM IC ₅₀ (nM)	Reference
KIST101029	Lead Compound	96	195	[8]
1e	Derivative	60	N/A	[8]
1r	Derivative	30	84	[8]

Biological Signaling Pathways

The anticancer activity of 1H-pyrrolo[3,2-c]pyridine derivatives, particularly as tubulin inhibitors, involves the disruption of the microtubule network, a critical component of the cytoskeleton. This interference triggers a cascade of cellular events culminating in apoptosis.

Signaling Pathway of Tubulin Polymerization Inhibition



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Caption: Pathway of apoptosis induction by tubulin polymerization inhibitors.

Conclusion

6-Bromo-1H-pyrrolo[3,2-c]pyridine is a fundamentally important heterocyclic compound with significant applications in the field of drug discovery and development. Its utility as a versatile synthetic intermediate allows for the creation of diverse libraries of compounds. Research has

demonstrated that its derivatives are potent inhibitors of key biological targets such as tubulin and FMS kinase, making them promising candidates for the development of new anticancer and anti-inflammatory therapies. This guide provides core technical information to support and inspire further research into this valuable chemical entity.

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